molecular formula C6H13NO2 B1601191 Methyl 2-methyl-3-(methylamino)propanoate CAS No. 21388-25-0

Methyl 2-methyl-3-(methylamino)propanoate

Cat. No.: B1601191
CAS No.: 21388-25-0
M. Wt: 131.17 g/mol
InChI Key: SXSWYMMPWYAQNU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2. It is a methyl ester derivative of 2-methyl-3-(methylamino)propanoic acid. This compound is known for its applications in various chemical and biological research fields due to its unique structural properties.

Scientific Research Applications

Methyl 2-methyl-3-(methylamino)propanoate is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

“Methyl 2-methyl-3-(methylamino)propanoate” is considered hazardous. It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mechanism of Action

Target of Action

Methyl 2-methyl-3-(methylamino)propanoate is a complex compound with a molecular weight of 131.17 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that the compound is used in proteomics research , suggesting it may have a role in protein synthesis or degradation pathways.

Result of Action

Some studies suggest potential anti-cancer activity , indicating that the compound may induce cell death or inhibit cell proliferation in certain cancer cell lines.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, and under -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-(methylamino)propanoate can be synthesized through the esterification of 2-methyl-3-(methylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products:

    Oxidation: 2-methyl-3-(methylamino)propanoic acid.

    Reduction: 2-methyl-3-(methylamino)propan-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 3-(dimethylamino)propanoate: Similar in structure but with an additional methyl group on the amino nitrogen.

    Ethyl 2-methyl-3-(methylamino)propanoate: Similar ester but with an ethyl group instead of a methyl group.

    2-Methyl-3-(methylamino)propanoic acid: The parent acid form of the compound.

Uniqueness: Methyl 2-methyl-3-(methylamino)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl 2-methyl-3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(4-7-2)6(8)9-3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWYMMPWYAQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520491
Record name Methyl 2-methyl-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21388-25-0
Record name Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21388-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 12.4 g of methylamine in 45 ml of methanol was added with stirring and ice-water cooling a solution of 60.2 g of methyl 2-methylacrylate in 40 ml of methanol over a period of 1 hour. The mixture was allowed to stand at room temperature for 3 days, was evaporated and the residue was distilled at aspirator pressure to give the methyl 2-methyl-3-methylaminopropionate, bp. 57°-59° C./15 mm Hg.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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